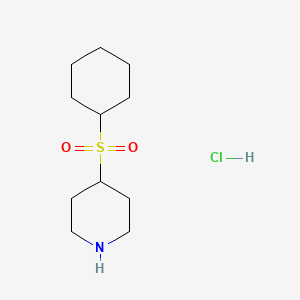

4-(Cyclohexanesulfonyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-cyclohexylsulfonylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S.ClH/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQWENLVJRLMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864016-67-0 | |

| Record name | Piperidine, 4-(cyclohexylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864016-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(cyclohexanesulfonyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Core Properties of 4-Substituted Piperidine Hydrochlorides: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

Executive Summary

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of approved therapeutic agents. Its utility stems from its capacity to impart favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. This technical guide provides a comprehensive overview of the basic properties of 4-substituted piperidine hydrochlorides, a prominent subclass of these heterocyclic compounds.

It is important to note that a comprehensive search of available scientific literature and chemical databases did not yield specific data for 4-(Cyclohexanesulfonyl)piperidine hydrochloride. Therefore, this guide will focus on the general characteristics of 4-substituted piperidine hydrochlorides, drawing upon data from structurally analogous compounds to provide a representative and scientifically grounded understanding for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are broadly applicable to novel derivatives within this chemical class.

Physicochemical Properties: A Foundation for Drug Design

The physical and chemical properties of a molecule are fundamental to its behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target engagement. 4-substituted piperidine hydrochlorides are typically white to off-white crystalline solids. The hydrochloride salt form enhances aqueous solubility and stability, which is often advantageous for formulation and handling.

The nature of the substituent at the 4-position of the piperidine ring plays a pivotal role in defining the molecule's overall physicochemical profile. For instance, the introduction of a cyclohexyl group can increase lipophilicity, which may enhance membrane permeability. Conversely, the presence of polar functional groups can increase hydrophilicity.

Table 1: Physicochemical Properties of Representative 4-Substituted Piperidine Hydrochlorides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility |

| 4-(Cyclohexylmethyl)piperidine hydrochloride | C12H24ClN | 217.78 | Not specified | Not specified |

| 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride | C12H22ClNO2 | 247.76 | Not specified | Not specified |

| 4-Chloropiperidine hydrochloride | C5H11Cl2N | 156.05 | White crystalline solid | Soluble in water and ethanol, slightly soluble in chloroform |

| Piperidine hydrochloride | C5H12ClN | 121.61 | Not specified | Soluble in water |

Data compiled from various sources.

Synthesis and Characterization: Building the Piperidine Core

The synthesis of 4-substituted piperidines often involves the construction of the piperidine ring as a key step, followed by functionalization at the 4-position. A common and versatile approach is the synthesis of 4-piperidones, which serve as valuable intermediates for a wide range of derivatives.

One established method for the synthesis of 4-piperidones is the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation. Another powerful technique is the aza-Prins type cyclization, which can be mediated by catalysts like NbCl5 to form 4-chloropiperidine derivatives from epoxides and homoallylic amines. The resulting 4-substituted piperidine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Figure 1: A generalized workflow for the synthesis of 4-substituted piperidine hydrochlorides, highlighting key stages from starting materials to the final salt form.

Characterization of the final product is crucial to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

-

X-ray Crystallography: To determine the solid-state structure.

Biological Activities and Therapeutic Potential: A Privileged Scaffold in Action

The piperidine ring is a versatile scaffold that can be tailored to interact with a wide range of biological targets. Consequently, 4-substituted piperidine derivatives have been investigated for a multitude of therapeutic applications.

Key therapeutic areas include:

-

Neurological Disorders: Many piperidine-containing compounds act on the central nervous system (CNS). They can serve as intermediates in the synthesis of drugs targeting neurological conditions. For instance, certain derivatives have been shown to modulate dopamine reuptake, suggesting potential applications in conditions like Parkinson's disease.

-

Oncology: The piperidine scaffold is found in several anticancer agents. Some derivatives have demonstrated the ability to inhibit the proliferation of tumor cells.

-

Infectious Diseases: Piperidine derivatives have shown promise as antimicrobial agents, with some compounds exhibiting activity against Mycobacterium tuberculosis.

Figure 2: A diagram illustrating the diverse therapeutic areas where 4-substituted piperidine derivatives have shown potential.

The biological activity of these compounds is highly dependent on the nature and stereochemistry of the substituent at the 4-position, which dictates the binding interactions with the target protein.

Analytical Methodologies: Ensuring Quality and Purity

Accurate and robust analytical methods are essential for the quality control of any active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of piperidine derivatives.

Example Protocol: RP-HPLC for the Determination of Piperidine Derivatives

This protocol is based on a published method for the analysis of piperidine and its hydrochloride salt.

Objective: To determine the purity of a 4-substituted piperidine hydrochloride sample.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water with 0.1% phosphoric acid (Phase A) and acetonitrile (Phase B). A common gradient could be, for example, 32:68 (v/v) A:B.

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard of the piperidine derivative in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the range of the calibration curve.

-

Chromatographic Conditions:

-

Column: Inertsil C18 (250 x 4.6 mm I.D.)

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the analyte in the sample solution from the calibration curve and calculate the purity.

Safety and Handling: A Researcher's Responsibility

Piperidine and its derivatives require careful handling due to their potential biological activity and, in some cases, hazardous properties. While specific data for 4-(Cyclohexanesulfonyl)piperidine hydrochloride is unavailable, general safety precautions for piperidine hydrochlorides should be followed.

-

Toxicity: Piperidine hydrochloride is classified as toxic if swallowed. Derivatives may cause skin and eye irritation, as well as respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust when handling solid materials. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) for the particular piperidine derivative being handled for detailed safety information.

Conclusion

The 4-substituted piperidine hydrochloride scaffold represents a highly valuable and versatile platform in drug discovery and development. While specific information on 4-(Cyclohexanesulfonyl)piperidine hydrochloride is not currently available, the general principles of synthesis, characterization, biological activity, and handling discussed in this guide provide a solid foundation for researchers working with this important class of compounds. The continued exploration of novel derivatives based on the piperidine core holds significant promise for the development of new and effective therapies for a wide range of diseases.

References

-

Piperidine Synthesis. DTIC. [Link]

-

4-(Cyclohexylmethyl)piperidine hydrochloride | C12H24ClN | CID 85723303. PubChem. [Link]

-

4-CHLORO-PIPERIDINE HYDROCHLORIDE. ChemBK. [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

- WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]

- CN105924408A - Synthetic method of piperidine hydrochloride.

-

Piperidine | C5H11N | CID 8082. PubChem. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

[(4-Cyclohexylphenyl)sulfonyl]piperidine | C17H25NO2S | CID 7031994. PubChem. [Link]

An In-depth Technical Guide to 4-(Cyclohexanesulfonyl)piperidine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(Cyclohexanesulfonyl)piperidine hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, analytical characterization, and prospective applications of this molecule, grounding its claims in established scientific principles and methodologies.

Introduction and Compound Identification

The initial challenge in exploring 4-(Cyclohexanesulfonyl)piperidine hydrochloride is the absence of a dedicated CAS number in major chemical databases. This suggests the compound may be a novel entity or a less-common research intermediate. However, the structural components—a piperidine ring and a cyclohexanesulfonyl group—are well-characterized in medicinal chemistry. The piperidine moiety is a privileged scaffold, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to interact with biological targets.[1][2]

For the purpose of this guide, we will proceed by examining the synthesis and properties of this molecule as a novel compound, drawing on established chemistry for its constituent parts. For reference, the CAS numbers of closely related compounds are provided in the table below.

| Compound Name | CAS Number |

| Piperidine hydrochloride | 6091-44-7[3][4][5] |

| 4-(Cyclohexylmethyl)piperidine hydrochloride | 188844-14-6[6][7] |

| Piperidine-4-carbonitrile hydrochloride | 24041-22-3[8] |

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of 4-(Cyclohexanesulfonyl)piperidine hydrochloride can be approached through a logical retrosynthetic pathway. The primary disconnection is at the sulfur-carbon bond, suggesting a reaction between a piperidine derivative and a cyclohexanesulfonyl precursor.

Caption: Retrosynthetic analysis of 4-(Cyclohexanesulfonyl)piperidine hydrochloride.

Synthesis of the Piperidine Core

The piperidine ring can be synthesized through various established methods. One common approach is the catalytic hydrogenation of the corresponding pyridine derivative.

Experimental Protocol: Synthesis of Piperidine from Pyridine

-

Reaction Setup: In a high-pressure reactor, dissolve pyridine in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a heterogeneous catalyst, for example, rhodium on carbon (Rh/C).

-

Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to the desired temperature (e.g., 80-100 °C).

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the pyridine is fully consumed.

-

Work-up: After cooling and depressurizing, filter off the catalyst. Remove the solvent under reduced pressure to yield piperidine.

Introduction of the Cyclohexanesulfonyl Group

The cyclohexanesulfonyl group is introduced by reacting a suitable piperidine derivative with cyclohexanesulfonyl chloride. The choice of the piperidine starting material is critical. Direct sulfonylation of piperidine can lead to N-sulfonylation. Therefore, a strategy involving a 4-substituted piperidine is preferable. A plausible route involves the nucleophilic substitution of a leaving group at the 4-position of the piperidine ring with a cyclohexylsulfinate salt, or the oxidation of a pre-installed 4-(cyclohexylthio)piperidine.

A more direct and common approach in contemporary organic synthesis is the radical addition of a sulfonyl precursor to a suitably functionalized piperidine.

Experimental Protocol: Synthesis of 4-(Cyclohexanesulfonyl)piperidine

-

Starting Material: Begin with a protected 4-halopiperidine, for example, N-Boc-4-chloropiperidine.

-

Sulfinate Salt Preparation: Prepare sodium cyclohexylsulfinate from cyclohexylmagnesium bromide and sulfur dioxide.

-

Nucleophilic Substitution: In a suitable polar aprotic solvent like DMF, react N-Boc-4-chloropiperidine with sodium cyclohexylsulfinate at an elevated temperature (e.g., 80-100 °C).

-

Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up, extracting the product with an organic solvent like ethyl acetate.

-

Purification: Purify the resulting N-Boc-4-(cyclohexanesulfonyl)piperidine by column chromatography.

-

Deprotection: Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Salt Formation: If not already in the hydrochloride form from the deprotection step, the free base can be dissolved in a suitable solvent like diethyl ether and treated with a solution of HCl in the same solvent to precipitate the desired 4-(Cyclohexanesulfonyl)piperidine hydrochloride.

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 4-(Cyclohexanesulfonyl)piperidine hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Method | Expected Results |

| NMR Spectroscopy | ¹H and ¹³C NMR spectra will confirm the connectivity of the cyclohexyl and piperidine rings. The proton spectrum should show characteristic peaks for the piperidine and cyclohexane protons. The carbon spectrum will show the corresponding carbon signals. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecular ion, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the S=O stretches of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). |

| HPLC Analysis | A validated HPLC method can be used to determine the purity of the compound. A reversed-phase column with a mobile phase of acetonitrile and water (with an additive like TFA or formic acid) would be a suitable starting point.[9][10][11] |

| Elemental Analysis | Provides the percentage composition of C, H, N, S, and Cl, which should match the calculated theoretical values for the hydrochloride salt. |

Potential Applications in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and CNS-targeting effects.[1][2] The introduction of a sulfonyl group can modulate the physicochemical properties of a molecule, such as its solubility and ability to act as a hydrogen bond acceptor.

As a Building Block in Medicinal Chemistry

4-(Cyclohexanesulfonyl)piperidine hydrochloride can serve as a versatile intermediate for the synthesis of more complex molecules.[5][12] The secondary amine of the piperidine ring can be functionalized to introduce various pharmacophoric groups.

Potential as a Bioactive Agent

-

Enzyme Inhibition: Sulfonamide-containing molecules are known inhibitors of various enzymes, such as carbonic anhydrases.[13] The cyclohexanesulfonyl moiety could confer specific binding properties.

-

CNS-Active Agents: The piperidine ring is a common feature in drugs targeting the central nervous system.[2] The lipophilic cyclohexyl group may enhance blood-brain barrier penetration.

-

Anticancer Properties: Certain piperidine derivatives have shown promise in cancer research.[14][15]

Safety and Handling

As with any research chemical, 4-(Cyclohexanesulfonyl)piperidine hydrochloride should be handled with appropriate safety precautions. While specific toxicity data is not available, related piperidine salts are known to be toxic if swallowed and can cause skin and eye irritation.[4][16][17][18]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.[18]

Conclusion

While 4-(Cyclohexanesulfonyl)piperidine hydrochloride may not be a commercially available compound with a registered CAS number, its synthesis is achievable through established synthetic methodologies. Its structural features suggest significant potential as a building block for novel therapeutic agents. This guide provides a foundational framework for its synthesis, characterization, and exploration in drug discovery programs. Further research into its biological activity is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. (n.d.). 4-(Cyclohexylmethyl)piperidine hydrochloride. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

-

ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.

-

PubMed Central. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

GSRS. (n.d.). 4-(CYCLOHEXYLMETHYL)PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Acros Organics. (2023). SAFETY DATA SHEET. Retrieved from [Link]

-

NSJ Prayoglife. (n.d.). Piperidine-4-carbonitrile hydrochloride | CAS No: 24041-22-3. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. fishersci.com [fishersci.com]

- 5. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. 4-(Cyclohexylmethyl)piperidine hydrochloride | C12H24ClN | CID 85723303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. prayoglife.com [prayoglife.com]

- 9. researchgate.net [researchgate.net]

- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. chemimpex.com [chemimpex.com]

- 13. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 15. 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride | 1185295-86-6 | Benchchem [benchchem.com]

- 16. carlroth.com [carlroth.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Enduring Significance of the Piperidine Scaffold

An In-depth Technical Guide to 4-Chloropiperidine Hydrochloride: A Cornerstone for Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most vital structural motifs in the landscape of medicinal chemistry. Its prevalence is not a matter of chance; the piperidine scaffold is considered a "privileged scaffold" due to its unique combination of properties that enhance a molecule's "druggability."[1] This includes providing high chemical stability, modulating lipophilicity and water solubility, and offering a three-dimensional structure that can adapt to the steric demands of biological targets.[1] Consequently, piperidine derivatives are integral components in numerous classes of pharmaceuticals, targeting a wide array of conditions from central nervous system (CNS) disorders to cancer.[1] The strategic functionalization of the piperidine ring is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.[2] Among the vast library of functionalized piperidines, halogenated intermediates serve as exceptionally versatile building blocks. This guide focuses on one such critical intermediate: 4-Chloropiperidine hydrochloride.

4-Chloropiperidine Hydrochloride: A Versatile Synthetic Intermediate

4-Chloropiperidine hydrochloride is a widely utilized intermediate in the pharmaceutical and chemical industries.[3] Its value lies in the strategic placement of a chlorine atom at the 4-position of the piperidine ring. This chlorine atom serves as an effective leaving group, facilitating nucleophilic substitution reactions and allowing for the facile introduction of a wide variety of functional groups. The compound is supplied as its hydrochloride salt, which enhances its stability and solubility in aqueous and alcoholic media, simplifying its handling and use in various reaction conditions.[4] Its role as a foundational building block makes it indispensable for researchers engaged in the discovery and development of novel therapeutic agents.[3][4]

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and research. The key properties of 4-Chloropiperidine hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5382-19-4 | [3] |

| Molecular Formula | C₅H₁₀ClN·HCl (or C₅H₁₁Cl₂N) | [3][5] |

| Molecular Weight | 156.06 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4][6] |

| Melting Point | 200-201 °C | [5] |

| Solubility | Soluble in water and ethanol; slightly soluble in chloroform and methanol. | [5][6] |

| Storage Conditions | Store at room temperature or 0-8°C in an inert atmosphere. | [3][5] |

Synthesis of 4-Chloropiperidine Hydrochloride

Multiple synthetic routes to 4-substituted piperidines exist, including methods like the aza-Prins cyclization, which is effective for producing 4-halopiperidine derivatives.[7] A common laboratory-scale preparation method involves the direct chlorination of a protected piperidine precursor, followed by deprotection and salt formation. A more direct, albeit potentially less selective, method involves the reaction of piperidine itself with a chlorinating agent, followed by acidification to yield the hydrochloride salt.[6] The mechanism for aza-Prins cyclization involves the Lewis acid-mediated opening of an epoxide ring, followed by intramolecular cyclization with a homoallylic amine to form a piperidine carbonium ion, which is then trapped by a chloride ion.[7]

Below is a representative workflow for the synthesis of 4-Chloropiperidine hydrochloride from a 4-hydroxypiperidine precursor, a common and reliable method that offers good control over the reaction.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 5382-19-4: 4-Chloropiperidine hydrochloride [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. Bot Verification [rasayanjournal.co.in]

Navigating the Therapeutic Potential of the Sulfonylpiperidine Scaffold: A Technical Guide

Introduction: The Piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and discovery of novel therapeutics.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals, including anticancer agents, analgesics, and antipsychotics, underscores its significance as a "privileged scaffold".[1][2][3] The conformational flexibility of the piperidine ring, coupled with its ability to engage in various intermolecular interactions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide delves into a specific and promising class of piperidine-containing compounds: the sulfonylpiperidine derivatives, with a conceptual focus on the representative structure of 4-(Cyclohexanesulfonyl)piperidine hydrochloride. While specific data on this particular molecule is limited in publicly available literature, this document will provide a comprehensive overview of the synthesis, potential applications, and key characteristics of the broader sulfonylpiperidine class, offering valuable insights for researchers and drug development professionals.

Physicochemical and Structural Characteristics

The fundamental properties of sulfonylpiperidine derivatives are dictated by the interplay between the basic piperidine nitrogen, the electron-withdrawing sulfonyl group, and the nature of the substituents on both the sulfonyl and piperidine moieties.

| Property | General Characteristics of Sulfonylpiperidines | Inferred Characteristics for 4-(Cyclohexanesulfonyl)piperidine hydrochloride |

| Molecular Formula | Variable | C₁₁H₂₂ClNO₂S |

| Molecular Weight | Variable | Approximately 283.82 g/mol |

| Appearance | Typically white to off-white crystalline solids | Expected to be a white or off-white solid |

| Solubility | Generally soluble in organic solvents like methanol, ethanol, and DMSO. Hydrochloride salts exhibit enhanced aqueous solubility. | The hydrochloride salt form would likely confer moderate water solubility. |

| pKa | The piperidine nitrogen is basic, with a pKa generally in the range of 8-10. The sulfonyl group is electron-withdrawing and can slightly reduce the basicity of the piperidine nitrogen. | The pKa of the piperidine nitrogen is anticipated to be in the basic range, allowing for salt formation. |

Synthetic Strategies for Sulfonylpiperidine Derivatives

The synthesis of sulfonylpiperidine derivatives can be approached through several strategic disconnections. A common and versatile method involves the reaction of a piperidine core with a suitable sulfonyl chloride.

General Synthetic Workflow

Caption: General synthetic workflow for sulfonylpiperidine derivatives.

Step-by-Step Conceptual Synthesis of 4-(Cyclohexanesulfonyl)piperidine hydrochloride

Step 1: N-Protection of a Piperidine Synthon (Optional but Recommended)

-

Rationale: To prevent undesired side reactions at the piperidine nitrogen if the starting material is not already N-substituted. A common protecting group is the tert-butyloxycarbonyl (Boc) group.

-

Procedure:

-

Dissolve the chosen 4-substituted piperidine (e.g., piperidin-4-one) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, such as triethylamine or sodium bicarbonate.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by extracting the product into an organic solvent, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Step 2: Introduction of the Cyclohexanesulfonyl Moiety

-

Rationale: Formation of the key sulfonamide bond.

-

Procedure:

-

Dissolve the N-protected piperidine derivative in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine or pyridine.

-

Cool the mixture to 0 °C and slowly add cyclohexanesulfonyl chloride.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product, dry the organic layer, and purify by column chromatography.

-

Step 3: Deprotection of the Piperidine Nitrogen

-

Rationale: Removal of the protecting group to yield the free secondary amine.

-

Procedure (for Boc deprotection):

-

Dissolve the N-Boc protected intermediate in a suitable solvent such as DCM or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

-

Stir at room temperature until the reaction is complete.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

Step 4: Hydrochloride Salt Formation

-

Rationale: To improve the compound's crystallinity, stability, and aqueous solubility for biological testing.

-

Procedure:

-

Dissolve the free base of 4-(cyclohexanesulfonyl)piperidine in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether).

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum.

-

Potential Pharmacological Applications and Mechanism of Action

The sulfonylpiperidine scaffold is a versatile pharmacophore found in compounds targeting a wide range of biological systems. While the specific targets of 4-(Cyclohexanesulfonyl)piperidine hydrochloride are not defined, we can infer potential applications based on related structures.

Anticancer Activity

Piperidine derivatives are extensively explored as anticancer agents.[4] The sulfonyl group can act as a hydrogen bond acceptor and participate in key interactions with biological targets. One potential mechanism of action for sulfonylpiperidine derivatives is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway necessary for DNA synthesis in rapidly proliferating cells.[5]

Caption: Potential inhibition of DHPS by sulfonylpiperidine derivatives.

Neurological Disorders

Piperidine-containing compounds are also investigated for their potential in treating neurological disorders.[6] They can serve as ligands for various receptors and transporters in the central nervous system (CNS). The lipophilicity of the cyclohexyl group in 4-(Cyclohexanesulfonyl)piperidine hydrochloride may facilitate its crossing of the blood-brain barrier.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of a synthesized compound.

| Analytical Technique | Purpose | Expected Observations for 4-(Cyclohexanesulfonyl)piperidine hydrochloride |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic peaks for the cyclohexyl and piperidine protons and carbons. The chemical shifts will be influenced by the sulfonyl group. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the free base or the protonated molecule. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity. The method would likely involve a C18 reversed-phase column with a mobile phase of acetonitrile and water containing an ion-pairing agent or a buffer. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for the S=O stretch of the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), N-H stretch (for the hydrochloride salt), and C-H stretches. |

| Elemental Analysis | Confirmation of the elemental composition. | The experimentally determined percentages of C, H, N, Cl, and S should be within ±0.4% of the theoretical values. |

Safety and Handling

While specific toxicity data for 4-(Cyclohexanesulfonyl)piperidine hydrochloride is not available, compounds with similar structures are known to be irritants. For instance, 4-(Cyclohexylmethyl)piperidine hydrochloride is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this and related compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Perspectives

The sulfonylpiperidine scaffold represents a promising area for drug discovery, with the potential to yield novel therapeutics for a variety of diseases. While the specific biological profile of 4-(Cyclohexanesulfonyl)piperidine hydrochloride remains to be elucidated, the structural motifs present suggest that it warrants further investigation. Future studies should focus on developing a robust and scalable synthesis, followed by a comprehensive screening cascade to identify its biological targets and evaluate its therapeutic potential. The insights provided in this guide offer a foundational framework for researchers embarking on the exploration of this intriguing class of molecules.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). In Encyclopedia.pub. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). National Center for Biotechnology Information. [Link]

-

4-(Cyclohexylmethyl)piperidine hydrochloride. PubChem. [Link]

- CN1583742A - Method for preparing 4-piperidyl piperidine.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-(Cyclohexylmethyl)piperidine hydrochloride | C12H24ClN | CID 85723303 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Prospective Synthesis and Characterization of 4-(Cyclohexanesulfonyl)piperidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical framework for the synthesis and analysis of 4-(Cyclohexanesulfonyl)piperidine hydrochloride, a novel compound with limited currently available public information. The proposed methodologies are based on established principles of organic chemistry and analytical science, drawing from literature on analogous compounds. All protocols should be adapted and optimized under appropriate laboratory conditions.

Introduction

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its saturated heterocyclic structure allows for three-dimensional diversity, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. When coupled with a sulfonamide group, the resulting piperidine sulfonamide scaffold has been explored for a range of therapeutic applications, including as antibacterial agents and enzyme inhibitors.[2][3] This guide outlines a prospective study for the synthesis, purification, and characterization of a novel compound, 4-(Cyclohexanesulfonyl)piperidine hydrochloride. The rationale for this exploration lies in the potential for the cyclohexanesulfonyl group to impart favorable lipophilicity and metabolic stability, making it an intriguing candidate for further investigation in drug discovery programs.

Physicochemical Properties (Predicted)

A summary of the predicted and known properties of the key reagents and the target compound are presented below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| Piperidine | C₅H₁₁N | 85.15 | Colorless liquid | -7 | 106 |

| Cyclohexanesulfonyl Chloride | C₆H₁₁ClO₂S | 182.67 | Colorless to pale yellow liquid | N/A | 125 (at 13 Torr) |

| 4-(Cyclohexanesulfonyl)piperidine | C₁₁H₂₁NO₂S | 231.36 | Predicted: Solid | Predicted: Not available | Predicted: Not available |

| 4-(Cyclohexanesulfonyl)piperidine Hydrochloride | C₁₁H₂₂ClNO₂S | 267.82 | Predicted: Crystalline solid | Predicted: Not available | Predicted: Not available |

Data for Piperidine[4] and Cyclohexanesulfonyl Chloride[5][6] are from established sources. Data for the target compound and its free base are predicted.

Proposed Synthesis Pathway

The synthesis of 4-(Cyclohexanesulfonyl)piperidine hydrochloride is proposed as a two-step process: 1) the sulfonylation of piperidine with cyclohexanesulfonyl chloride to form the free base, 4-(Cyclohexanesulfonyl)piperidine, and 2) the subsequent formation of the hydrochloride salt.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. Cyclohexanesulfonyl chloride | 4837-38-1 [chemicalbook.com]

- 6. 环己烷磺酰氯 90% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

In Vivo Applications of 4-(Cyclohexanesulfonyl)piperidine Hydrochloride: A Technical Guide for Preclinical Research

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the in vivo applications of 4-(Cyclohexanesulfonyl)piperidine hydrochloride. Based on its structural features, particularly the piperidine core and the cyclohexanesulfonyl moiety, this compound is projected to function as a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1). This guide will, therefore, focus on its application in preclinical models relevant to central nervous system (CNS) disorders where GlyT1 inhibition is a key therapeutic strategy, most notably for the cognitive and negative symptoms of schizophrenia.

Scientific Rationale: Targeting GlyT1 for CNS Disorders

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission, is fundamental for synaptic plasticity, learning, and memory. Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, particularly its debilitating cognitive and negative symptoms, which are poorly addressed by current antipsychotics.[1] Glycine acts as an essential co-agonist at the NMDA receptor, meaning that both glutamate and glycine must bind to the receptor for its activation.

The synaptic concentration of glycine is tightly regulated by Glycine Transporter 1 (GlyT1), a presynaptic and glial transporter that removes glycine from the synaptic cleft.[2] Inhibition of GlyT1 leads to an increase in synaptic glycine levels, thereby enhancing NMDA receptor function. This targeted modulation offers a promising therapeutic approach to ameliorate the cognitive deficits and negative symptoms associated with schizophrenia.[3][4] 4-(Cyclohexanesulfonyl)piperidine hydrochloride, as a putative GlyT1 inhibitor, is therefore a valuable tool for investigating this therapeutic hypothesis in vivo.

Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Potentiation

Caption: GlyT1 Inhibition Pathway.

Preclinical In Vivo Models for Efficacy Testing

To evaluate the therapeutic potential of 4-(Cyclohexanesulfonyl)piperidine hydrochloride, rodent models that recapitulate the cognitive and negative symptoms of schizophrenia are essential. The most common and well-validated models involve the administration of NMDA receptor antagonists, such as phencyclidine (PCP) or dizocilpine (MK-801).[2]

Model for Cognitive Deficits: MK-801-Induced Impairment in the Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[5] It is based on the innate tendency of rodents to explore novel objects more than familiar ones. NMDA receptor antagonists like MK-801 reliably induce deficits in this task, providing a robust model for testing pro-cognitive compounds.[6][7]

Experimental Workflow: NOR Test

Caption: Novel Object Recognition Workflow.

Detailed Protocol: MK-801-Induced Cognitive Deficit in the NOR Test (Rats)

Materials:

-

4-(Cyclohexanesulfonyl)piperidine hydrochloride

-

Dizocilpine (MK-801) hydrogen maleate (Sigma-Aldrich)

-

Vehicle (e.g., 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline)

-

Saline (0.9% NaCl)

-

Adult male Wistar or Sprague-Dawley rats (250-300g)

-

Open field arena (e.g., 60 x 60 x 40 cm), made of non-porous material

-

Objects: Pairs of identical objects, made of plastic or glass, heavy enough not to be displaced by the rats. A distinct novel object is also required.

-

Video recording and analysis software (e.g., Any-maze, EthoVision)

Procedure:

-

Habituation (Day 1):

-

Allow rats to acclimate to the testing room for at least 1 hour before habituation.

-

Place each rat individually into the empty open field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.

-

Return the rat to its home cage. Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.

-

-

Dosing and Training (Day 2):

-

Compound Administration: Administer 4-(Cyclohexanesulfonyl)piperidine hydrochloride (e.g., at 1, 3, or 10 mg/kg) or vehicle via subcutaneous (s.c.) injection.[1] The subcutaneous route is often preferred for sustained exposure.[8] The hydrochloride salt form should be readily soluble in an aqueous vehicle.

-

MK-801 Administration: 30 minutes after compound administration, inject MK-801 (e.g., 0.1 mg/kg, intraperitoneally (i.p.) or s.c.) or saline.[6] This dose is known to impair cognition without causing significant motor deficits.

-

Training Trial (T1): 15-30 minutes after the MK-801 injection, place two identical objects in opposite corners of the arena. Place the rat in the center of the arena, facing away from the objects, and allow it to explore for 5-10 minutes. Record the session.

-

The time spent exploring each object (sniffing or touching with the nose or forepaws) is measured.

-

-

Testing (Day 2):

-

Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 60 minutes).

-

Testing Trial (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploration for 5 minutes.

-

Clean the objects and arena thoroughly between trials.

-

Data Analysis:

-

Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A positive DI indicates successful memory, while a DI close to zero suggests a memory deficit.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the DI between treatment groups. An effective dose of 4-(Cyclohexanesulfonyl)piperidine hydrochloride is expected to reverse the MK-801-induced reduction in the DI.

Model for Negative Symptoms: PCP-Induced Social Withdrawal

Negative symptoms of schizophrenia, such as social withdrawal and anhedonia, are modeled in rodents by observing deficits in social interaction. Sub-chronic administration of PCP is a well-established method to induce these deficits.[9][10]

Experimental Workflow: PCP-Induced Social Withdrawal

Caption: PCP-Induced Social Withdrawal Workflow.

Detailed Protocol: PCP-Induced Social Withdrawal in Mice

Materials:

-

4-(Cyclohexanesulfonyl)piperidine hydrochloride

-

Phencyclidine (PCP) hydrochloride (Sigma-Aldrich)

-

Vehicle and Saline as described above

-

Adult male C57BL/6J mice

-

Three-chamber social interaction apparatus

-

Novel, unfamiliar stimulus mice (age- and sex-matched)

Procedure:

-

Sub-chronic PCP Treatment:

-

Administer PCP (e.g., 5 mg/kg, i.p.) or saline twice daily for 7 consecutive days.[9]

-

-

Washout Period:

-

Allow a 7-day washout period after the last PCP injection before behavioral testing. This allows for the acute effects of PCP to dissipate, leaving the more enduring neuroadaptations that model negative symptoms.[9]

-

-

Three-Chamber Social Interaction Test:

-

Habituation: Place the test mouse in the central chamber of the apparatus and allow it to explore all three empty chambers for 5-10 minutes.

-

Sociability Test:

-

Confine an unfamiliar "stranger" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the opposite chamber.

-

Administer an acute dose of 4-(Cyclohexanesulfonyl)piperidine hydrochloride (e.g., 1, 3, or 10 mg/kg, s.c.) or vehicle to the PCP-treated test mice 30-60 minutes before the test.

-

Place the test mouse in the central chamber and allow it to explore all three chambers for 10 minutes.

-

Record the time spent in each chamber and the time spent sniffing each wire cage.

-

-

Data Analysis:

-

Saline-treated control mice are expected to spend significantly more time in the chamber with the stranger mouse than in the chamber with the empty cage.

-

PCP-treated mice are expected to show a deficit in this social preference.

-

An effective dose of 4-(Cyclohexanesulfonyl)piperidine hydrochloride should restore the preference for the social stimulus in the PCP-treated mice.

-

Statistical analysis (e.g., two-way ANOVA) is used to assess the effects of PCP treatment and the test compound on social interaction.

Formulation and Dosing Considerations

| Parameter | Recommendation | Rationale |

| Formulation | 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline | HP-β-CD is a common and effective vehicle for increasing the aqueous solubility of poorly soluble compounds for in vivo administration.[11][12] |

| Route of Administration | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Both routes are standard for systemic administration in rodents. The s.c. route may provide more sustained exposure.[8][13] |

| Dose Range | 1 - 10 mg/kg | This range is based on the in vivo efficacy of structurally related 4,4-disubstituted piperidine GlyT1 inhibitors in rodent models of schizophrenia.[1] A dose-response study is recommended. |

| Dosing Volume | 5-10 mL/kg for rats; 10 mL/kg for mice | These are standard, safe injection volumes for the respective species.[9] |

Pharmacokinetic and Pharmacodynamic Assessment

While detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies are beyond the scope of this initial guide, it is crucial to consider these aspects for a thorough evaluation of 4-(Cyclohexanesulfonyl)piperidine hydrochloride.

-

Pharmacokinetics: Initial PK studies in rodents would determine key parameters such as bioavailability, plasma half-life, and brain penetration. The goal is to establish a dosing regimen that achieves and maintains a therapeutic concentration in the brain. For GlyT1 inhibitors, CSF concentrations are often measured as a proxy for brain interstitial fluid levels.[3][14]

-

Pharmacodynamics: A key PD marker for GlyT1 inhibitors is the measurement of glycine levels in the cerebrospinal fluid (CSF) or brain microdialysate. A successful GlyT1 inhibitor should produce a dose-dependent increase in extracellular glycine levels.[3][14]

Conclusion and Future Directions

4-(Cyclohexanesulfonyl)piperidine hydrochloride represents a promising chemical scaffold for the development of novel GlyT1 inhibitors. The protocols outlined in this guide provide a robust framework for the in vivo evaluation of its efficacy in validated animal models of schizophrenia's cognitive and negative symptoms. By demonstrating the ability to reverse deficits in the NOR and social interaction tests, researchers can build a strong preclinical data package to support further development. Future studies should aim to establish a clear relationship between the pharmacokinetic profile, target engagement (increased brain glycine), and behavioral efficacy of this compound.

References

- Jentsch, J. D., & Roth, R. H. (1999). The neuropsychopharmacology of phencyclidine: from model psychosis to the NMDA receptor hypofunction hypothesis of schizophrenia. Neuropsychopharmacology, 20(3), 201–225.

-

Rosenbrock, H., et al. (2018). Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. Clinical and Translational Science, 11(6), 616-623. Available at: [Link]

-

Boehringer Ingelheim. (2018). Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. ResearchGate. Available at: [Link]

-

Kawai, N., et al. (2011). Pharmacokinetics and cerebral distribution of glycine administered to rats. Amino acids, 41(2), 449-456. Available at: [Link]

-

Moschetti, V., et al. (2023). Pharmacokinetic-Interactions of BI 425809, a Novel Glycine Transporter 1 Inhibitor, With Cytochrome P450 and P-Glycoprotein Substrates: Findings From In Vitro Analyses and an Open-Label, Single-Sequence Phase I Study. Clinical Pharmacology in Drug Development, 12(3), 273-283. Available at: [Link]

-

Manallack, D. T., et al. (2008). Glycine transport inhibitors for the treatment of schizophrenia. Current opinion in drug discovery & development, 11(5), 637-646. Available at: [Link]

-

Bain, E. E., et al. (2019). Sustained MK-801 induced deficit in a novel probabilistic reversal learning task. Frontiers in behavioral neuroscience, 13, 169. Available at: [Link]

-

Lecourtier, L., et al. (2007). Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice. Neuropsychopharmacology, 32(3), 569-579. Available at: [Link]

-

Heidari, M. R., et al. (2010). Antinociceptive activity of some 1, 4-substituted piperidine derivatives using tail flick method in mice. DARU Journal of Pharmaceutical Sciences, 18(1), 38-43. Available at: [Link]

-

Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International journal of pharmaceutics, 513(1-2), 481-487. Available at: [Link]

-

Zimmerman, D. M., et al. (1982). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of medicinal chemistry, 25(12), 1483-1488. Available at: [Link]

-

Seillier, A., et al. (2014). Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system. Psychopharmacology, 231(12), 2597-2608. Available at: [Link]

-

van der Staay, F. J., et al. (2008). Effects of the cognition impairer MK-801 on learning and memory in mice and rats. Behavioural brain research, 191(1), 1-17. Available at: [Link]

-

Durk, M. R., et al. (2018). Use of Subcutaneous and Intraperitoneal Administration Methods to Facilitate Cassette Dosing in Microdialysis Studies in Rats. Drug metabolism and disposition, 46(7), 951-958. Available at: [Link]

-

Engelbert, A., & Al-Gousous, J. (2012). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(1), 5-13. Available at: [Link]

-

Snigdha, S., & Neill, J. C. (2008). Improvement of phencyclidine-induced social behaviour deficits in rats: Involvement of 5-HT1A receptors. Behavioural brain research, 191(1), 51-57. Available at: [Link]

-

Bioscientia Medicina. (2019). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Bioscientia Medicina: Journal of Biomedicine & Translational Research, 3(1), 30-34. Available at: [Link]

-

Frampton, J. E. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. Drugs, 83(6), 541-548. Available at: [Link]

-

Wang, D., et al. (2022). The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia. Frontiers in behavioral neuroscience, 16, 964669. Available at: [Link]

-

Depoortère, R., et al. (2005). Procognitive and antipsychotic efficacy of glycine transport 1 inhibitors (GlyT1) in acute and neurodevelopmental models of schizophrenia: latent inhibition studies in the rat. Psychopharmacology, 182(1), 124-136. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2022). A review on preclinical pharmaceutical research: principal and common routes of administration in small. International Journal of Pharmaceutical Sciences and Research, 14(3), 1076-1097. Available at: [Link]

-

Neurofit. (n.d.). Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit. Neurofit. Available at: [Link]

-

Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at: [Link]

-

Kim, H., et al. (2014). Voluntary wheel running ameliorates symptoms of MK-801-induced schizophrenia in mice. Molecular medicine reports, 10(4), 1937-1942. Available at: [Link]

-

O'Tuathaigh, C. M., et al. (2012). Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia. Neuroscience & Biobehavioral Reviews, 36(10), 2270-2280. Available at: [Link]

-

Uchiyama, H., et al. (2020). In vivo screening of subcutaneous tolerability for the development of novel excipients. Scientific reports, 10(1), 1-9. Available at: [Link]

-

Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(6), 1705-1715. Available at: [Link]

-

Agis-Torres, A., et al. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. Available at: [Link]

Sources

- 1. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens | MDPI [mdpi.com]

- 3. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Procognitive and antipsychotic efficacy of glycine transport 1 inhibitors (GlyT1) in acute and neurodevelopmental models of schizophrenia: latent inhibition studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]

- 8. Use of Subcutaneous and Intraperitoneal Administration Methods to Facilitate Cassette Dosing in Microdialysis Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bioscmed.com [bioscmed.com]

- 14. researchgate.net [researchgate.net]

Establishing Preclinical Dosing Protocols for Novel Piperidine Analogs: A Case Study with 4-(Cyclohexanesulfonyl)piperidine hydrochloride

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed framework for establishing dosing protocols for novel chemical entities, using 4-(Cyclohexanesulfonyl)piperidine hydrochloride as a representative example. As of the date of this publication, there is no publicly available preclinical data for this specific compound. Therefore, the following protocols are based on established principles of preclinical drug development and are intended as a guide for systematic investigation, not as a direct recommendation for use.

Introduction: The Piperidine Scaffold and the Need for a Systematic Dosing Strategy

The piperidine ring is a privileged scaffold in modern medicinal chemistry, found in a wide array of clinically approved drugs targeting a variety of diseases, particularly those of the central nervous system (CNS).[1] Its prevalence is due to favorable physicochemical properties that can enhance a compound's pharmacokinetic (ADME) profile, such as metabolic stability and the ability to cross biological membranes.[1] 4-(Cyclohexanesulfonyl)piperidine hydrochloride is a novel compound featuring this key moiety.

The journey of any new chemical entity (NCE) from the bench to the clinic is underpinned by rigorous preclinical evaluation, a critical component of which is the establishment of a safe and effective dosing regimen.[2] A well-designed dosing protocol is essential for obtaining meaningful and reproducible data in efficacy and toxicology studies. This guide outlines a systematic, evidence-based approach to determining appropriate dosing parameters for a novel compound like 4-(Cyclohexanesulfonyl)piperidine hydrochloride in animal models.

The Preclinical Dosing Strategy: A Phased Approach

Establishing a dosing protocol for an NCE is a multi-step process that begins with in vitro characterization and progresses through a series of in vivo studies. This phased approach is designed to gather sufficient data to make informed decisions about dose selection for later-stage, pivotal studies.[3]

Caption: Phased approach to preclinical dose determination.

Phase 1: Foundational In Vitro and Physicochemical Characterization

Prior to any animal administration, a thorough in vitro and physicochemical characterization of 4-(Cyclohexanesulfonyl)piperidine hydrochloride is essential.

Physicochemical Properties

Understanding the solubility, stability, and lipophilicity of the compound is critical for developing an appropriate formulation for in vivo studies. Poor aqueous solubility is a common challenge for NCEs and can significantly impact bioavailability.[4]

Protocol: Basic Solubility Assessment

-

Objective: To determine the approximate solubility of 4-(Cyclohexanesulfonyl)piperidine hydrochloride in common preclinical vehicles.

-

Materials:

-

4-(Cyclohexanesulfonyl)piperidine hydrochloride powder.

-

Vehicles: Water, 0.9% Saline, 5% Dextrose in Water (D5W), Phosphate Buffered Saline (PBS), 0.5% (w/v) Methylcellulose in water.

-

Vortex mixer, magnetic stirrer, pH meter.

-

-

Method:

-

Add an excess amount of the compound to a known volume of each vehicle.

-

Vortex vigorously for 2 minutes.

-

Stir at room temperature for 24 hours to reach equilibrium.

-

Centrifuge the samples to pellet undissolved solid.

-

Analyze the supernatant for drug concentration using a suitable analytical method (e.g., HPLC-UV).

-

Measure the pH of the saturated solution.

-

In Vitro Cytotoxicity

In vitro cytotoxicity assays on relevant cell lines can provide a preliminary indication of the compound's potency and can be used to estimate a starting dose for in vivo acute toxicity studies.[5][6] This approach can help to reduce the number of animals used in initial studies.[5]

Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

-

Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

-

Materials:

-

Relevant cell line (e.g., murine fibroblasts - 3T3).

-

Cell culture medium, fetal bovine serum, antibiotics.

-

4-(Cyclohexanesulfonyl)piperidine hydrochloride.

-

Neutral red dye solution.

-

96-well cell culture plates.

-

-

Method:

-

Plate cells in 96-well plates and allow them to attach overnight.

-

Prepare serial dilutions of the compound in cell culture medium.

-

Replace the medium in the cell plates with the compound dilutions and incubate for a defined period (e.g., 24 or 48 hours).

-

Wash the cells and incubate with a medium containing neutral red dye. The dye is taken up and stored in the lysosomes of viable cells.

-

Wash the cells and extract the dye from the viable cells using a destain solution.

-

Measure the absorbance of the extracted dye using a plate reader.

-

Calculate the IC50 value by plotting cell viability against compound concentration.

-

Phase 2: In Vivo Dose-Ranging and Tolerance Studies

These initial in vivo studies are typically non-GLP and are designed to identify a range of doses that are tolerated by the animals and to establish the maximum tolerated dose (MTD).[7]

Formulation Development for In Vivo Administration

Based on the solubility data, an appropriate formulation must be developed. For poorly soluble compounds, strategies may include creating a suspension or using co-solvents or other solubilizing agents.[4][8][9][10]

Table 1: Common Formulation Strategies for Preclinical Oral Dosing [4]

| Formulation Type | Composition Example | Advantages | Disadvantages |

| Solution | 10% Solutol HS 15 in water (pH adjusted) | Maximizes bioavailability, low variability | Potential for drug precipitation upon dilution in the GI tract |

| Suspension | 0.5% Methylcellulose, 0.2% Tween 80 in water | Can deliver high doses, mimics potential solid dosage form | Potential for non-uniform dosing, dissolution rate-limited absorption |

| Lipid-based | 40% Cremophor EL, 60% Capmul PG8 | Enhances absorption of lipophilic compounds | Complex to develop, potential for GI side effects |

Dose Range-Finding (DRF) Study

The DRF study is a short-term experiment to identify the doses that cause overt toxicity and a dose that is well-tolerated.[3][7]

Protocol: Single-Dose DRF Study in Rodents (e.g., Mice)

-

Objective: To determine a range of doses for the MTD study.

-

Animal Model: C57BL/6 mice (or other appropriate strain), 3-5 animals per sex per group.[11]

-

Dose Selection: Based on in vitro data or literature on similar compounds, select a wide range of doses on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg).[11] A vehicle control group is mandatory.

-

Administration: Administer a single dose via the intended clinical route (e.g., oral gavage).

-

Monitoring:

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[7][12] This is a crucial parameter for designing longer-term toxicology studies.[13]

Protocol: Repeat-Dose MTD Study in Rodents

-

Objective: To determine the MTD of the compound when administered daily for 7-14 days.

-

Animal Model: As per DRF study.

-

Dose Selection: Based on the DRF study results, select 3-4 dose levels, including the highest tolerated dose from the DRF and lower doses.

-

Administration: Administer the compound daily for the study duration.

-

Monitoring:

-

Daily clinical observations and body weight measurements.

-

At termination, collect blood for hematology and clinical chemistry analysis.

-

Conduct a full gross necropsy and collect tissues for histopathology.

-

Phase 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Well-designed PK/PD studies are essential to understand the relationship between dose, exposure, and the pharmacological effect of the compound.[14] This information is critical for selecting an effective dose for efficacy studies and for predicting the therapeutic window.[14]

Caption: Relationship between Dose, PK, Exposure, PD, and Effect.

Pharmacokinetic (PK) Studies

PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

Protocol: Single-Dose PK Study in Rodents

-

Objective: To determine the PK profile of the compound after a single administration.

-

Animal Model: Rats (cannulated if possible for serial blood sampling).

-

Dose Selection: Select at least two dose levels (a low and a high dose) from the MTD study that were well-tolerated.

-

Administration: Administer the compound via the intended route and also via intravenous (IV) injection to determine absolute bioavailability.

-

Sample Collection: Collect blood samples at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Analysis: Analyze plasma samples for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).

-

Data Interpretation: Calculate key PK parameters to understand the exposure profile of the compound.

Pharmacodynamic (PD) and Efficacy Studies

These studies aim to demonstrate that the compound has the desired biological effect in a relevant animal model of disease. Doses for these studies should be selected based on the PK data to ensure adequate target exposure.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 2: Example Data Summary from a 7-Day MTD Study in Mice

| Dose Group (mg/kg/day) | N (M/F) | Mean Body Weight Change (%) | Key Clinical Signs | Key Necropsy Findings |

| Vehicle | 5/5 | +5.2% | None | No significant findings |

| 30 | 5/5 | +3.8% | None | No significant findings |

| 100 | 5/5 | -2.1% | Mild, transient hypoactivity | No significant findings |

| 300 | 5/5 | -12.5% | Hunched posture, piloerection | Enlarged liver |

Conclusion: Towards Definitive Studies

The systematic approach outlined in these application notes provides a robust framework for establishing a scientifically justified dosing protocol for a novel piperidine compound like 4-(Cyclohexanesulfonyl)piperidine hydrochloride. The data generated from these studies are essential for designing definitive GLP toxicology studies and for making informed decisions on the progression of the compound through the drug development pipeline.[15] The ultimate goal is to select a dose for first-in-human trials that is both safe and likely to be effective.

References

-

Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

-

Barrett, D., & L'Heureux, L. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of translational medicine, 10, 250. [Link]

-

Bause, M., & Wacker, M. G. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(10), 2498. [Link]

-

Beck, B., Wagner, S., & Gmeiner, P. (2024). Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. RSC medicinal chemistry, 15(1), 169–175. [Link]

-

ResearchGate. (n.d.). Best Practices for Pharmacokinetic Studies of New Chemical Entities. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

-

ICCVAM. (2001, April 23). ICCVAM Recommendations on In Vitro Methods for Assessing Acute Systemic Toxicity. Retrieved from [Link]

-

Gitto, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742. [Link]

-

ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

-